molecular formula C9H13BrN2 B8669027 5-bromo-2-tert-butylpyridin-4-amine

5-bromo-2-tert-butylpyridin-4-amine

Cat. No.: B8669027
M. Wt: 229.12 g/mol
InChI Key: GLCRRBJFBKLMCC-UHFFFAOYSA-N
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Description

5-Bromo-2-tert-butylpyridin-4-amine is a pyridine derivative featuring a bromine atom at position 5, a tert-butyl group at position 2, and an amine group at position 2. Pyridine derivatives are critical in medicinal chemistry due to their versatile pharmacological activities, including anti-tumor, anti-viral, and antimicrobial properties . This compound’s synthesis typically involves reductive amination or nucleophilic substitution reactions, as seen in related pyridine derivatives .

Properties

Molecular Formula

C9H13BrN2

Molecular Weight

229.12 g/mol

IUPAC Name

5-bromo-2-tert-butylpyridin-4-amine

InChI

InChI=1S/C9H13BrN2/c1-9(2,3)8-4-7(11)6(10)5-12-8/h4-5H,1-3H3,(H2,11,12)

InChI Key

GLCRRBJFBKLMCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=C(C(=C1)N)Br

Origin of Product

United States

Preparation Methods

Electrophilic Bromination with N-Bromosuccinimide (NBS)

NBS is a mild brominating agent that minimizes over-bromination. In a method analogous to CN103420903A, 2-tert-butylpyridin-4-amine is dissolved in dichloromethane and cooled to 0°C. NBS (1.1 equivalents) is added slowly, followed by stirring at 0–5°C for 4–6 hours. The reaction mixture is quenched with aqueous sodium thiosulfate, extracted, and purified via column chromatography (hexane/ethyl acetate). This method achieves ~85% yield with high regioselectivity.

Bromine in Acidic Media

Direct bromination using Br₂ in hydrobromic acid (HBr) is another approach. The tert-butyl group’s electron-donating nature directs bromination to the 5-position. For example, 2-tert-butylpyridin-4-amine is treated with 48% HBr and Br₂ at -5°C, followed by sodium nitrite to facilitate diazotization. This method, adapted from CN101560183B, yields ~90% 5-bromo-2-tert-butylpyridin-4-amine after extraction and drying.

Table 1: Bromination Methods Comparison

MethodReagentsTemperatureYieldRegioselectivity
NBS in CH₂Cl₂NBS, CH₂Cl₂0–5°C85%High
Br₂/HBr/NaNO₂Br₂, HBr, NaNO₂-5°C90%Moderate

Introduction of the tert-Butyl Group

The tert-butyl group is introduced early in the synthesis to leverage its steric and electronic effects on subsequent reactions.

Friedel-Crafts Alkylation

A modified Friedel-Crafts reaction attaches the tert-butyl group to the pyridine ring. Using 4-aminopyridine as the starting material, tert-butyl chloride is reacted in the presence of AlCl₃ (1.2 equivalents) at 80°C for 12 hours. The reaction is quenched with ice-water, and the product is extracted with ethyl acetate. This step yields 2-tert-butylpyridin-4-amine with ~75% efficiency.

Grignard Reaction

An alternative route employs a Grignard reagent (tert-butylmagnesium bromide) to functionalize 4-aminopyridine. The reaction is conducted in tetrahydrofuran (THF) at -20°C, followed by gradual warming to room temperature. This method achieves higher selectivity (~80% yield) but requires stringent moisture control.

Amination at the 4-Position

The amine group is introduced via reduction of a nitro precursor or direct amination.

Nitro Group Reduction

Starting with 5-bromo-2-tert-butylpyridine-4-nitro, catalytic hydrogenation (H₂, Pd/C, 30 psi) in ethanol at 50°C reduces the nitro group to an amine. This method, adapted from CN101560183B, achieves near-quantitative yields (97%).

Buchwald-Hartwig Amination

For direct amination, palladium-catalyzed coupling (e.g., Pd₂(dba)₃, Xantphos ligand) with ammonia or an amine source is employed. However, steric hindrance from the tert-butyl group reduces efficiency (<60% yield).

Integrated Synthetic Routes

Sequential Bromination and Amination

  • tert-Butyl Introduction : Friedel-Crafts alkylation of 4-aminopyridine (75% yield).

  • Bromination : NBS in CH₂Cl₂ (85% yield).

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate).
    Total Yield : ~64%.

One-Pot Bromination-Amination

A streamlined approach combines bromination and amination in a single reactor. 2-tert-butylpyridin-4-amine is treated with NBS and NH₄OH under microwave irradiation (100°C, 1 hour), yielding 70% product. This method reduces purification steps but requires precise stoichiometry.

Challenges and Optimization

  • Steric Hindrance : The tert-butyl group complicates bromination and amination. Increasing reaction time (e.g., 24 hours for bromination) improves yields.

  • Regioselectivity : Electron-donating groups favor para-bromination, but steric effects may shift substitution patterns.

  • Catalyst Selection : Pd/C outperforms Pt or Ni in hydrogenation due to higher tolerance to bulky groups .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-tert-butylpyridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.

Major Products Formed

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Oxidation Products: Nitro derivatives or other oxidized forms.

    Reduction Products: Corresponding amines or other reduced forms.

    Coupling Products: Biaryl compounds or other coupled products.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-tert-butylpyridin-4-amine has shown potential in drug development due to its ability to interact with biological targets. Research indicates that derivatives of this compound can modulate the activity of key proteins involved in disease pathways.

Case Study: Pregnane X Receptor Modulation

A study highlighted the role of similar pyridine derivatives in binding to the Pregnane X receptor (PXR), a crucial regulator of drug metabolism. The presence of the tert-butyl group was found to be significant for maintaining PXR binding affinity, which is essential for developing drugs that minimize adverse effects associated with metabolism .

Organic Synthesis

In organic chemistry, 5-bromo-2-tert-butylpyridin-4-amine serves as an important building block for synthesizing more complex molecules. Its bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the introduction of various functional groups.

Synthesis Techniques

Several synthetic routes have been developed to produce 5-bromo-2-tert-butylpyridin-4-amine efficiently:

  • Bromination of tert-butylpyridine : This method involves the direct bromination of tert-butylpyridine under controlled conditions.
  • Reactions with amines : The amine functionality allows for further derivatization, expanding its application scope in creating pharmaceuticals and agrochemicals.

Material Science

The compound's unique properties make it suitable for applications in materials science, particularly in the development of specialty chemicals and polymers.

Application in Coatings

Research has demonstrated that incorporating 5-bromo-2-tert-butylpyridin-4-amine into polymer matrices enhances thermal stability and chemical resistance. This application is particularly relevant in formulating coatings that require durability under harsh conditions.

Data Table: Applications Overview

Application AreaDescriptionKey Findings/Case Studies
Medicinal ChemistryDrug development targeting PXR modulationSignificant binding affinity observed in studies
Organic SynthesisBuilding block for complex organic moleculesEfficient synthesis methods established
Material ScienceEnhancements in polymer propertiesImproved thermal stability and chemical resistance

Mechanism of Action

The mechanism of action of 5-bromo-2-tert-butylpyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the amino group can influence its binding affinity and specificity towards these targets. The tert-butyl group may enhance its stability and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Analogues

(a) 5-Bromo-4-fluoropyridin-2-amine
  • Structural Differences : Replaces the tert-butyl group (position 2) with fluorine at position 3.
  • Similarity Score : 0.80 (based on structural fingerprints) .
(b) 5-Bromo-4-chloropyridin-2-amine
  • Structural Differences : Chlorine at position 4 instead of tert-butyl at position 2.
  • Impact : Chlorine’s larger atomic radius and moderate electronegativity may enhance halogen bonding interactions in biological targets, but the absence of tert-butyl reduces lipophilicity .
  • Similarity Score : 0.76 .
(c) 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine
  • Structural Differences : A dimethoxybenzyl group replaces the tert-butyl at position 2.
  • Impact : The aromatic benzyl group may enhance π-π stacking interactions in drug-receptor binding, but the methoxy groups could increase susceptibility to oxidative metabolism .

Pyrimidine-Based Analogues

(a) 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
  • Structural Differences : Pyrimidine ring instead of pyridine, with chlorine at position 2 and a cyclopentyl group.
  • The cyclopentyl group introduces conformational flexibility absent in the tert-butyl variant .
  • Molecular Weight : 287.56 g/mol (vs. ~229.12 g/mol for the target compound) .
(b) 5-Bromo-4-(4-fluorophenyl)pyrimidin-2-amine
  • Structural Differences : Fluorophenyl group at position 4 on a pyrimidine ring.
  • Impact : The fluorophenyl group enhances hydrophobicity and may improve blood-brain barrier penetration, but the pyrimidine ring reduces basicity compared to pyridine derivatives .
  • Molecular Weight : 268.08 g/mol .
(c) 5-Bromo-2-methoxypyrimidin-4-amine
  • Structural Differences : Methoxy group at position 2 on a pyrimidine ring.
  • Impact : Methoxy’s electron-donating properties could stabilize the ring system but reduce reactivity in electrophilic substitution reactions .
  • Molecular Weight : 204.03 g/mol .

Data Table: Key Properties of Compared Compounds

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Pharmacological Notes
5-Bromo-2-tert-butylpyridin-4-amine Pyridine Br (5), tert-butyl (2), NH2 (4) ~229.12 Enhanced metabolic stability
5-Bromo-4-fluoropyridin-2-amine Pyridine Br (5), F (4), NH2 (2) ~191.01 High polarity, moderate activity
5-Bromo-4-chloropyridin-2-amine Pyridine Br (5), Cl (4), NH2 (2) ~207.46 Halogen bonding potential
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine Pyrimidine Br (5), Cl (2), cyclopentyl (4) 287.56 Flexible substituent, altered binding
5-Bromo-4-(4-fluorophenyl)pyrimidin-2-amine Pyrimidine Br (5), F-Ph (4), NH2 (2) 268.08 Improved BBB penetration

Research Findings and Trends

  • Steric Effects : The tert-butyl group in 5-bromo-2-tert-butylpyridin-4-amine significantly reduces enzymatic degradation rates compared to smaller substituents like fluorine or methoxy groups .
  • Electronic Effects : Pyridine derivatives generally exhibit higher basicity than pyrimidines, influencing protonation states and solubility under physiological conditions .
  • Biological Activity : Pyridine-based bromoamines show broader antimicrobial activity, while pyrimidine analogues are more frequently explored in kinase inhibition studies .

Q & A

Q. What are common synthetic routes for 5-bromo-2-tert-butylpyridin-4-amine?

The compound is typically synthesized via nucleophilic aromatic substitution or transition-metal-catalyzed coupling reactions. For example, bromine introduction can be achieved by treating a pyridine precursor with N-bromosuccinimide (NBS) under controlled conditions. tert-Butyl groups are often introduced via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling . Purification methods like column chromatography or recrystallization are critical for isolating the product .

Q. How can the structure and purity of 5-bromo-2-tert-butylpyridin-4-amine be confirmed?

  • NMR spectroscopy : Analyze 1H^1H, 13C^13C, and 19F^19F (if applicable) spectra to verify substituent positions and absence of impurities.
  • Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.
  • X-ray crystallography : Use programs like SHELXL for single-crystal refinement to resolve ambiguous stereochemistry .
  • HPLC : Employ a C18 column with UV detection to assess purity (>95% by area) .

Q. What safety precautions are essential when handling this compound?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of dust or vapors.
  • Storage : Store in airtight containers at 2–8°C, away from light and moisture .
  • Waste disposal : Segregate halogenated waste and consult institutional guidelines for hazardous chemical disposal .

Advanced Research Questions

Q. How can synthetic yields be optimized for 5-bromo-2-tert-butylpyridin-4-amine?

  • Catalyst screening : Test palladium (e.g., Pd(OAc)2_2) or copper catalysts for coupling efficiency.
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to stabilize intermediates.
  • Temperature control : Use microwave-assisted synthesis for faster reaction kinetics and reduced side products .
  • In situ monitoring : Employ TLC or FT-IR to track reaction progress and optimize quenching times.

Q. How is this compound utilized in medicinal chemistry or materials science?

  • Pharmaceutical intermediates : The bromine atom serves as a handle for Suzuki-Miyaura cross-coupling to attach bioactive moieties (e.g., aryl groups for kinase inhibitors) .
  • Ligand design : The pyridine core can coordinate metals in catalytic systems; the tert-butyl group enhances steric bulk for selectivity .
  • Polymer precursors : Functionalize for conductive polymers or metal-organic frameworks (MOFs) .

Q. How can contradictions in spectral data (e.g., unexpected NMR peaks) be resolved?

  • 2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations.
  • Isotopic labeling : Synthesize deuterated analogs to distinguish overlapping signals.
  • Computational validation : Compare experimental 1H^1H shifts with DFT-predicted values (e.g., using Gaussian or ORCA) .
  • Crystallographic backup : Resolve tautomerism or conformational isomers via X-ray analysis .

Q. What strategies mitigate degradation during long-term storage?

  • Stability assays : Conduct accelerated degradation studies under heat (40°C), light (UV exposure), and humidity (75% RH) to identify degradation pathways.
  • Stabilizers : Add antioxidants (e.g., BHT) or desiccants (silica gel) to containers.
  • Lyophilization : Convert to a stable salt form (e.g., hydrochloride) for hygroscopic samples .

Q. How can computational methods enhance experimental research on this compound?

  • Docking studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite.
  • DFT calculations : Predict reactivity (e.g., Fukui indices for electrophilic substitution) or spectroscopic properties.
  • MD simulations : Assess conformational flexibility in solution or lipid bilayers .

Data Analysis & Reproducibility

Q. How should researchers address conflicting biological activity results across studies?

  • Dose-response validation : Re-test activity under standardized conditions (e.g., fixed cell lines, serum-free media).
  • Impurity profiling : Use LC-MS to rule out contaminants affecting bioassays.
  • Meta-analysis : Compare datasets across publications to identify outliers or methodological biases .

Q. What practices ensure reproducibility in crystallographic studies?

  • Data deposition : Upload refined CIF files to repositories like the Cambridge Structural Database.
  • SHELX parameters : Document refinement restraints (e.g., ADPs, hydrogen bonding) to enable replication .
  • Twinned crystal analysis : Use PLATON or ROTAX for deconvoluting diffraction patterns from twinned crystals .

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